Nesiritide Acetate is a synthetic form of human B-type natriuretic peptide (BNP) [, ]. BNP is an endogenous hormone primarily secreted by the ventricles of the heart in response to volume expansion and pressure overload [, ]. Nesiritide Acetate acts as a vasodilator, promoting relaxation of smooth muscle in blood vessels [, ]. In scientific research, Nesiritide Acetate is used as a tool to study the effects of BNP on various physiological processes, including cardiovascular function and renal function [, ].
Nesiritide acetate is a recombinant form of B-type natriuretic peptide, a hormone primarily produced in the ventricles of the heart. This peptide plays a crucial role in regulating cardiovascular homeostasis by promoting sodium and water excretion through the kidneys, thereby influencing blood pressure and fluid balance. Nesiritide acetate is utilized in clinical settings for managing acute heart failure, acting through its binding to natriuretic peptide receptors, particularly natriuretic peptide receptor A. This interaction triggers a series of biological responses that lead to vasodilation, diuresis, and natriuresis, ultimately reducing blood volume and pressure .
Nesiritide acetate is derived from recombinant DNA technology, allowing for the production of this biologically active peptide in controlled laboratory settings. The compound mimics the natural B-type natriuretic peptide and is synthesized to ensure high purity and efficacy for therapeutic applications.
The synthesis of nesiritide acetate employs solid-phase peptide synthesis techniques, which are essential for producing polypeptides with high specificity and purity. The general process involves several key steps:
Nesiritide acetate consists of a linear polypeptide chain with specific amino acid sequences that define its biological function. The molecular formula is C_113H_151N_31O_30S, indicating its complex structure composed of various elements essential for its activity.
The primary chemical reactions involving nesiritide acetate include:
These reactions are integral to both its therapeutic efficacy and pharmacokinetics.
Nesiritide acetate exerts its effects primarily through binding to natriuretic peptide receptor A. This binding activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within target cells. The resulting biochemical cascade promotes:
Additionally, nesiritide inhibits components of the renin-angiotensin-aldosterone system, further enhancing its diuretic effects.
These properties are critical for ensuring effective delivery and stability during therapeutic use.
Nesiritide acetate has significant clinical applications primarily in cardiology:
The discovery of natriuretic peptides in the 1980s revolutionized our understanding of the heart as an endocrine organ capable of secreting bioactive compounds that regulate cardiorenal homeostasis. Endogenous B-type natriuretic peptide (BNP) was identified as a 32-amino acid cardiac hormone secreted primarily by ventricular myocytes in response to volume expansion and pressure overload [1] [8]. This peptide emerged as a critical humoral link between the heart and kidneys, acting through the guanylyl cyclase-coupled natriuretic peptide receptor-A (NPR-A) to generate the second messenger cyclic guanosine monophosphate (cGMP) [1] [4].
Nesiritide acetate (recombinant human BNP) was developed as a synthetic analogue to overcome the functional derangements observed in heart failure patients, including reduced biological activity of endogenous BNP and renal resistance to natriuretic peptides [1]. The molecular structure of nesiritide (C145H248N50O44S4; molecular weight 3464.1 Da) precisely replicates the endogenous human BNP sequence: SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH [3] [7]. This structural identity enables nesiritide to bind with high affinity to NPR-A receptors (Kd = 7.3 pM) and NPR-C clearance receptors (Kd = 13 pM) [7], activating the same biological pathways as endogenous BNP.
Table 1: Molecular Characteristics of Nesiritide Acetate
Property | Specification |
---|---|
CAS Registry Number | 114471-18-0 |
Amino Acid Sequence | H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His-OH |
Molecular Formula | C₁₄₅H₂₄₈N₅₀O₄₄S₄ |
Molecular Weight | 3464.1 Da |
Receptor Affinity (NPR-A) | 7.3 pM |
Biological Activity | Agonist of natriuretic peptide receptors |
The development process faced significant challenges due to the peptide's susceptibility to proteolytic degradation and the technical complexities of large-scale recombinant production. Early clinical studies demonstrated that intravenous nesiritide administration produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure, validating its pharmacological activity [2] [8]. The pioneering VMAC trial (Vasodilation in the Management of Acute Congestive Heart Failure) later established that these hemodynamic effects translated into meaningful symptomatic improvement for patients with acute decompensated heart failure [1].
Nesiritide represented a paradigm shift in cardiovascular therapeutics as the first recombinant natriuretic peptide approved for clinical use. Its mechanism diverged fundamentally from existing heart failure treatments by simultaneously targeting multiple pathological pathways:
Unlike inotropic agents (e.g., dobutamine) that increase myocardial oxygen demand and arrhythmia risk, nesiritide demonstrated favorable hemodynamic effects without direct inotropic or chronotropic actions [5] [8]. Clinical trials consistently showed rapid improvements in dyspnea scores and cardiac filling pressures within 15 minutes of administration, effects sustained throughout infusion periods [2] [8].
The therapeutic limitations of nesiritide infusion therapy (short half-life ≈18 minutes, hypotension risk) subsequently spurred innovation in natriuretic peptide therapeutics [3] [4]. Researchers explored alternative strategies including:
The FUSION II trial (Follow-Up Serial Infusions of Nesiritide in Advanced Heart Failure) specifically examined extended outpatient use but found no significant clinical benefit with serial nesiritide infusions in patients with chronic decompensated heart failure, highlighting the limitations of recombinant peptide therapy for chronic management [1] [9].
The regulatory pathway for nesiritide reflects the evolving landscape for cardiovascular biologics. Scios Inc. submitted the original New Drug Application (NDA 20-920) in April 1998, receiving a Complete Response Letter in 1999 requesting additional data [6] [10]. After providing comprehensive clinical trial results from over 1,700 patients, nesiritide gained FDA approval on August 10, 2001, specifically for "intravenous treatment of patients with acutely decompensated congestive heart failure who have dyspnea at rest or with minimal activity" [9] [10].
Table 2: Regulatory Milestones for Nesiritide
Date | Event |
---|---|
April 1998 | Initial New Drug Application submission |
April 1999 | FDA issues Complete Response Letter requesting additional data |
July 2000 | Publication of pivotal trial demonstrating symptom relief [2] |
August 2001 | FDA approval based on hemodynamic and symptomatic benefits |
March 2002 | Publication of VMAC trial confirming superiority over nitroglycerin [1] |
March-April 2005 | Publication of meta-analyses suggesting renal risk and mortality concerns [1] [6] |
June-July 2005 | Dissemination of Braunwald Panel recommendations restricting use to acute settings [6] [9] |
2006 | CMS determination against coverage for chronic heart failure [9] |
Post-approval surveillance triggered critical regulatory reassessments after 2005 meta-analyses suggested potential renal impairment and mortality risks [1] [6]. The FDA revised prescribing information in 2005 to include safety observations while noting study limitations [9]. A pivotal expert panel convened by the manufacturer (Braunwald Panel) issued landmark recommendations in June-July 2005 that fundamentally reshaped clinical use:
The Centers for Medicare & Medicaid Services (CMS) subsequently determined that nesiritide use for chronic heart failure was "not reasonable and necessary" for Medicare beneficiaries, effectively restricting coverage to the acute inpatient setting [9]. These regulatory decisions exemplify the dynamic interplay between post-marketing surveillance, expert consensus, and reimbursement policies in shaping drug utilization patterns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: